molecular formula C23H24N4O2S2 B2837022 2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide CAS No. 1197564-97-8

2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide

Cat. No.: B2837022
CAS No.: 1197564-97-8
M. Wt: 452.59
InChI Key: PRPHRQPMOOGGEP-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide is a complex organic compound featuring multiple functional groups, including pyridine rings and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the pyridine rings.

Scientific Research Applications

2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)pyridine derivatives: These compounds share the methylsulfanyl and pyridine functional groups.

    N-propylpyridine-3-carboxamide derivatives: These compounds have similar amide and pyridine structures.

Properties

IUPAC Name

2-methylsulfanyl-N-[3-[(2-methylsulfanylpyridine-3-carbonyl)-propylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-4-14-27(23(29)19-11-7-13-25-22(19)31-3)17-9-5-8-16(15-17)26-20(28)18-10-6-12-24-21(18)30-2/h5-13,15H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPHRQPMOOGGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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